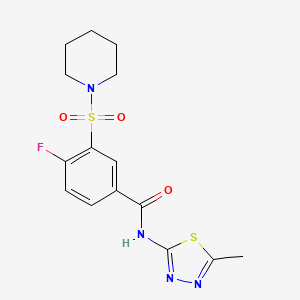![molecular formula C16H15ClN2O2 B4408733 3-[benzyl(methyl)amino]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4408733.png)
3-[benzyl(methyl)amino]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one
説明
3-[benzyl(methyl)amino]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as BMHCI, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of indole-based compounds, which have been found to exhibit a range of biological activities.
科学的研究の応用
3-[benzyl(methyl)amino]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one has been studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. In cancer research, this compound has been found to exhibit anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells. In neurology, this compound has been studied for its potential as a neuroprotective agent, as it has been found to protect neurons from oxidative stress and inflammation. In immunology, this compound has been shown to modulate the immune response by regulating cytokine production and T-cell activation.
作用機序
The mechanism of action of 3-[benzyl(methyl)amino]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation and survival. This compound has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. It has also been shown to inhibit the activity of phosphoinositide 3-kinase (PI3K) and Akt, which are involved in cell survival signaling. Additionally, this compound has been found to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In cellular studies, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to protect neurons from oxidative stress and inflammation. In animal studies, this compound has been found to exhibit anti-tumor activity and neuroprotective effects. Additionally, this compound has been shown to modulate the immune response by regulating cytokine production and T-cell activation.
実験室実験の利点と制限
3-[benzyl(methyl)amino]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments, including its synthetic accessibility, stability, and low toxicity. However, this compound also has limitations, including its low solubility in water and limited bioavailability. These limitations can make it difficult to study the compound in vivo and may require the use of specialized delivery methods.
将来の方向性
There are several future directions for research on 3-[benzyl(methyl)amino]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one. One area of research is to further elucidate the mechanism of action of this compound, particularly its effects on CDKs and PI3K/Akt signaling. Another area of research is to explore the potential therapeutic applications of this compound in other fields, such as infectious diseases and inflammation. Additionally, research could focus on developing more effective delivery methods for this compound to improve its bioavailability and efficacy.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely studied for its potential therapeutic applications. The synthesis method of this compound involves the reaction of 5-chloro-3-hydroxyindole-2-one with benzylmethylamine in the presence of a catalyst. This compound has been found to exhibit anti-tumor activity, neuroprotective effects, and immune-modulating properties. Future research on this compound could focus on elucidating its mechanism of action and exploring its potential therapeutic applications in other fields.
特性
IUPAC Name |
3-[benzyl(methyl)amino]-5-chloro-3-hydroxy-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-19(10-11-5-3-2-4-6-11)16(21)13-9-12(17)7-8-14(13)18-15(16)20/h2-9,21H,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCPYQAZTHAJEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2(C3=C(C=CC(=C3)Cl)NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-ethoxyphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4408651.png)
![[2-(6-chloro-2,3-dimethylphenoxy)ethyl]dimethylamine hydrochloride](/img/structure/B4408657.png)
![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-N-cyclohexylacetamide](/img/structure/B4408666.png)
![N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclohexanecarboxamide](/img/structure/B4408673.png)


![{2-[(1-chloro-2-naphthyl)oxy]ethyl}(2-furylmethyl)amine hydrochloride](/img/structure/B4408689.png)

![3-{[(3-iodophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4408699.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]-2-methoxybenzamide](/img/structure/B4408706.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4408719.png)
![4-{[(3-bromophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4408742.png)

![5-[(diethylamino)sulfonyl]-N-(4-hydroxyphenyl)-2-methylbenzamide](/img/structure/B4408752.png)